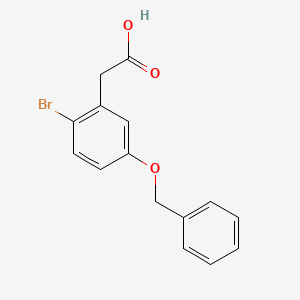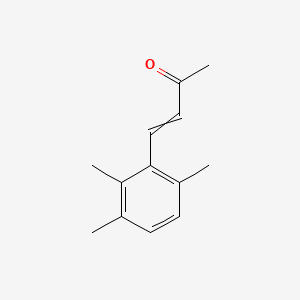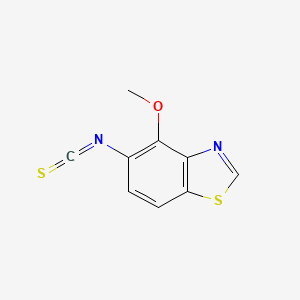
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isobutyl ester is a chemical compound with the molecular formula C10H20Cl2N2O2 and a molecular weight of 271.18 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety linked to an isobutyl ester group through a bis(2-chloroethyl)aminomethyl linkage . It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isobutyl ester typically involves the reaction of isobutyl chloroformate with N-bis(2-chloroethyl)aminomethylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isobutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isobutyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isobutyl ester involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects . The specific pathways involved depend on the context of its use and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isobutyl ester can be compared with other similar compounds such as:
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the bis(2-chloroethyl)aminomethyl linkage.
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester: Similar but with an ethyl ester group instead of an isobutyl ester group.
The uniqueness of this compound lies in its specific ester group and the bis(2-chloroethyl)aminomethyl linkage, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
58050-45-6 |
|---|---|
Molekularformel |
C10H20Cl2N2O2 |
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
2-methylpropyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C10H20Cl2N2O2/c1-9(2)7-16-10(15)13-8-14(5-3-11)6-4-12/h9H,3-8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
KEHUEHBDDVSZAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)NCN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)

![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)










